molecular formula C9H10O3 B043215 1-(2-Hydroxy-3-methoxyphenyl)ethanone CAS No. 703-98-0

1-(2-Hydroxy-3-methoxyphenyl)ethanone

Cat. No. B043215
CAS RN: 703-98-0
M. Wt: 166.17 g/mol
InChI Key: VZEOJJIAYZCDPI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 1-(2-Hydroxy-3-methoxyphenyl)ethanone and its related compounds involves various chemical reactions. One approach is the condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of isoflavones and other heterocycles with good yields (Moskvina et al., 2015). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, showcasing the compound's versatility in synthetic chemistry (Pimenova et al., 2003).

Molecular Structure Analysis The molecular structure of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives has been characterized through various analytical techniques. X-ray diffraction techniques and DFT calculations have revealed the isomeric structures and strong intramolecular hydrogen bonds within these compounds, highlighting their complex molecular architecture (Șahin et al., 2011).

Chemical Reactions and Properties The chemical reactions of 1-(2-Hydroxy-3-methoxyphenyl)ethanone include its involvement in the Ullmann reaction, yielding unexpected by-products, demonstrating its reactivity and the potential for diverse chemical transformations (Manzano et al., 2015). Additionally, its role in the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl) derivatives indicates its utility in creating bioactive compounds (Nagamani et al., 2018).

Physical Properties Analysis Research on the polymorphism and phase transition in derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, offers insights into the material's physical properties. These studies reveal different packing schemes and phase transformations, which are essential for understanding the stability and applicability of these compounds (Suarez et al., 2017).

Chemical Properties Analysis The chemical properties of 1-(2-Hydroxy-3-methoxyphenyl)ethanone derivatives have been explored through their reactions to synthesize various antimicrobial and heterocyclic compounds. These reactions highlight the compound's versatility and potential for generating pharmacologically active molecules with significant bioactivity (Kumar et al., 2019).

Scientific Research Applications

  • Selective Bromination and Compound Transformation : Kwiecień and Baumann (1998) described the selective bromination of hydroxy and methoxy ethanones to produce various useful compounds, highlighting the versatility of these substances in chemical synthesis (Kwiecień & Baumann, 1998).

  • Oxidation Products and Benzofuran Derivatives : Research by Schofield, Ward, and Choudhury (1971) revealed that the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane leads to the production of benzofuran derivatives, demonstrating the compound's role in organic synthesis (Schofield, Ward, & Choudhury, 1971).

  • Crystal Structure Analysis : Kudelko, Karczmarzyk, and Fruziński (2007) explored the crystal structure of a closely related compound, revealing insights into molecular packing and intramolecular interactions (Kudelko, Karczmarzyk, & Fruziński, 2007).

  • Antimicrobial Activity : A study by Nagamani et al. (2018) highlighted the antimicrobial properties of certain derivatives of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, suggesting potential applications in combating bacteria and fungi (Nagamani et al., 2018).

  • Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) investigated the charge density in a variant of the compound, providing detailed insights into its intra- and intermolecular bonding features (Hibbs, Overgaard, & Piltz, 2003).

  • Potential in Rheumatoid Arthritis Treatment : Lafeber et al. (1999) discussed the use of Apocynin, a derivative of 1-(2-Hydroxy-3-methoxyphenyl)ethanone, in inhibiting cartilage destruction in rheumatoid arthritis, indicating a possible therapeutic application (Lafeber et al., 1999).

  • Synthesis and Inhibition of Platelet Aggregation : Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized analogs of the compound and evaluated their potential as anti-platelet agents, further emphasizing its medicinal applications (Akamanchi et al., 1999).

  • Sonochemical Synthesis : Jarag, Pinjari, Pandit, and Shankarling (2011) explored the sonochemical synthesis of a chalcone derivative, highlighting an energy-efficient synthesis method with increased crystallinity (Jarag et al., 2011).

  • Improved Process for Drug Preparation : Shang et al. (2015) described an improved, economical process for preparing the antipsychotic drug Iloperidone, using a derivative of the compound as a key intermediate (Shang et al., 2015).

Future Directions

The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.

properties

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEOJJIAYZCDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220574
Record name Acetophenone, 2-hydroxy-3'-methoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-methoxyphenyl)ethanone

CAS RN

703-98-0
Record name 2'-Hydroxy-3'-methoxyacetophenone
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Record name 703-98-0
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Record name Acetophenone, 2-hydroxy-3'-methoxy-
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Record name 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
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Record name 2'-HYDROXY-3'-METHOXYACETOPHENONE
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Synthesis routes and methods

Procedure details

In a 250 mL dry flask was charged with 2-hydroxy-3-methoxybenzoic acid (6.0 g, 36.0 mmol) and anhydrous THF (20 mL) under N2. Methyl lithium in an ether solution (1.6 M, 73.5 mL, 117.6 mmol) was added dropwise over 20 min. The reaction mixture was heated to reflux for 20 h. After cooling the mixture was poured into 25 mL of brine with 6 N HCl and extracted with 100 mL of EtOAc. The organic layer was further washed with brine three times and dried over sodium sulfate. The solvent was evaporated and the residue was purified by column (hexane:EtOAc 2.5:1) to give 1-(2-hydroxy-3-methoxy-phenyl)-ethanone (4.3, 71.8%). 1-(2-Hydroxy-3-methoxy-phenyl)-ethanone (1.0 g, 6.0 mmol), 4-acetoxybenzoic acid (1.08 g, 6.0 mmol) and phosphorus oxychloride (0.923 g, 6.0 mmol) in 10 mL pyridine were stirred at rt overnight. The reaction mixture was poured into water (100 mL) and the isolated solid was washed with water. The solid was dissolved in dichloromethane and purified by column chromatography (hexane:EtOAc 2:1) to give the intermediate (1.05 g, 53.13%). Potassium tert-butoxide (0.4 g, 3.5 mmol) was added to this intermediate (1.05 g, 3.2 mmol) in 20 mL anhydrous THF. The reaction mixture was stirred for 4 h at rt. The mixture was poured into water (100 mL) with 1 mL AcOH (adjusted pH to 6-7.0). The solid was further rinsed with water and dissolved in dichloromethane. The organic layer was wash with brine and dried over sodium sulfate. The crude compound was treated with AcOH and two drops of concentrated HCl solution and heated to 110° C. for 1 h. The AcOH was evaporated and the solid residue was dissolved in MeOH and potassium carbonate (3.8 mmol) was added. The reaction mixture was stirred for 1 hour at rt. The reaction mixture was neutralized with AcOH and the solvent was evaporated. The residue was poured into water and the solid was collected by filtration and purified by column to give 150 mg of 2-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one (17.4%). MS (ES) m/z: 269.93 (M+1), 268.91 (M); Mp. 281-283° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
73.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DW Davidson, JL Seidel, WW Epstein - Journal of Chemical Ecology, 1990 - Springer
A number of volatile compounds occur on the seeds of taxonomically unrelated ant-garden epiphytes in western Amazonia. In field trials in southeastern Peru, we assayed the …
Number of citations: 52 link.springer.com
Q Li, S Yan, R Xiao, W Song - Environmental Science & …, 2023 - ACS Publications
Chlorination is one of the most common disinfection methods for water treatments. Although the direct photolysis of free available chlorine (FAC) induced by solar irradiation has been …
Number of citations: 4 pubs.acs.org
S Perruchon - 2004 - d-nb.info
General chemicals were purchased from Merck or Aldrich, Fluka, Lancaster, Across, Riedel, Indofine, and were used without further purification. All solvents (Merck) were used without …
Number of citations: 5 d-nb.info
朱红林, 郑岳青 - 化学试剂, 2017 - chinareagent.com.cn
: 金属有机骨架(MOFs) 是由有机配体和金属节点通过自组装形成的一类具有周期性结构和较大比表面积的材料. 目前, 选择MOFs 材料作为前驱体, 经高温焙烧合成纳米金属氧化物或纳米复合…
Number of citations: 3 www.chinareagent.com.cn

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